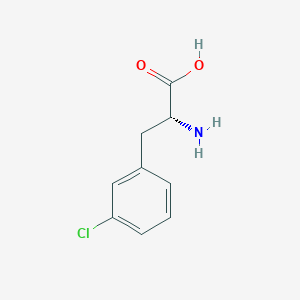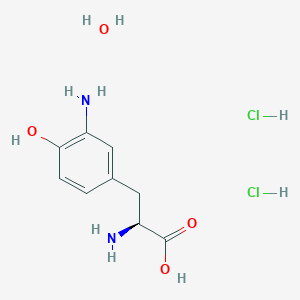
3,4-Difluoro-l-phenylalanine
Overview
Description
3,4-Difluoro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is used for producing high-quality peptides . The empirical formula is C24H19F2NO4 .
Synthesis Analysis
The synthesis of this compound involves the use of Fmoc solid-phase peptide synthesis . A detailed synthetic approach to prepare D- or L-fluorinated phenylalanines and their pharmaceutical applications has been discussed in a paper .Molecular Structure Analysis
The molecular structure of this compound contains a total of 23 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 201.17007 g/mol . The SMILES string is NC(Cc1ccc(F)c(F)c1)C(O)=O .Scientific Research Applications
Biotechnological Production : Enhancements in the production of L-Phenylalanine, an important amino acid, have been achieved through the identification of key enzymes in E. coli's metabolic pathways. This advancement has applications in food and medicinal sectors (Ding et al., 2016).
Clinical and Industrial Applications : Phenylalanine ammonia lyase (PAL), catalyzing the transformation of L-phenylalanine to trans-cinnamic acid, holds significance in clinical and industrial applications. It has potential in producing optically pure L-phenylalanine, which is a precursor for the sweetener aspartame, and in treating the genetic condition phenylketonuria (MacDonald & D'Cunha, 2007).
Enzymatic Studies : Research on aromatic amino acid hydroxylases, including phenylalanine hydroxylase, offers insights into their structure and function, crucial for understanding metabolic pathways involving phenylalanine (Hufton, Jennings, & Cotton, 1995).
Photoactivatable Analogs : A study explored the mischarging of Escherichia coli tRNAPhe with a photoactivatable analogue of phenylalanine, offering a pathway for understanding protein synthesis and potential applications in bioengineering (Baldini et al., 1988).
Spectroscopy of Amino Acids : Investigations into the spectroscopic properties of L-phenylalanine have been conducted, providing insights into its structure and interactions at the molecular level (Lee et al., 2002).
Signal Transduction Studies : Research into phosphotyrosyl mimetics has led to the synthesis of compounds like 4-carboxydifluoromethyl-L-phenylalanine, which are crucial for understanding and intervening in signal transduction pathways (Yao et al., 1999).
Biotechnology and Pharmaceutical Industry : The development of novel fluorescent α-amino acids like 4-phenanthracen-9-yl-l-phenylalanine, which emits greenish-blue light, opens avenues for applications in research, biotechnology, and pharmaceuticals (Gupta, Garreffi, & Guo, 2020).
Electrochemical Sensors : The creation of electrochemical sensors for L-phenylalanine detection, based on molecular imprinting techniques, showcases its potential in sensitive and selective measurement applications (Ermiş, Uzun, & Denizli, 2017).
Metabolic Engineering : Genetic engineering approaches have been employed to improve L-phenylalanine production in Escherichia coli, demonstrating the potential of metabolic engineering in enhancing yield and efficiency of amino acid synthesis (Liu et al., 2018).
Protein Research : The use of unnatural amino acids like para-pentafluorosulfanyl phenylalanine in protein research has been explored, highlighting its unique physicochemical properties and potential for creating strong protein interactions (Qianzhu et al., 2020).
Bioconjugation and Synthetic Biology : Research has shown the potential of 3,4-dihydroxy-l-phenylalanine in bioconjugation with polysaccharides, offering new strategies for protein conjugates and applications in synthetic biology (Ayyadurai et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3,4-Difluoro-l-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes.
Mode of Action
It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Biochemical Pathways
Fluorinated amino acids (faas) have been found to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties .
Result of Action
They have played an important role as enzyme inhibitors as well as therapeutic agents .
Action Environment
It is known that the effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
Biochemical Analysis
Cellular Effects
Fluorinated phenylalanines have been shown to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, and stability .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Fluorinated compounds have been shown to have unique stability profiles, which could influence their long-term effects on cellular function .
Metabolic Pathways
3,4-Difluoro-l-phenylalanine is likely involved in similar metabolic pathways as phenylalanine, potentially interacting with enzymes and cofactors involved in these pathways .
Transport and Distribution
It is likely that the compound interacts with transporters and binding proteins in a similar manner to phenylalanine .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles in a similar manner to phenylalanine .
properties
IUPAC Name |
(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAWYXDDKCVZTL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351993 | |
| Record name | 3,4-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31105-90-5 | |
| Record name | 3,4-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















